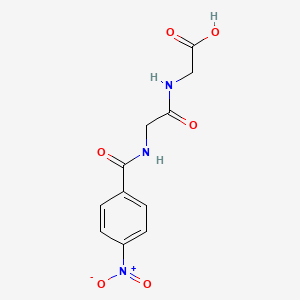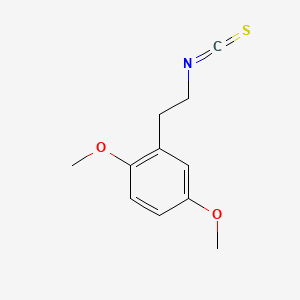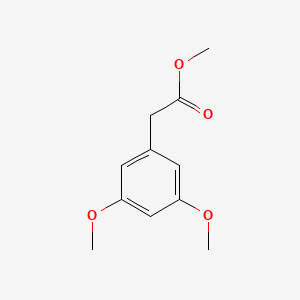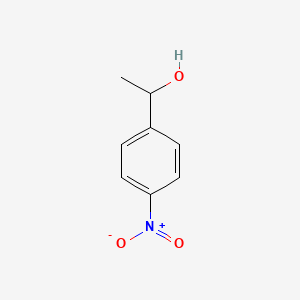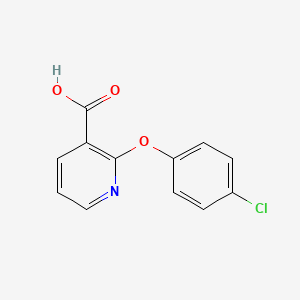
2-(4-Chlorophenoxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)nicotinic acid consists of a nicotinic acid molecule (a pyridine ring with a carboxyl group) to which a 4-chlorophenoxy group is attached . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
2-(4-Chlorophenoxy)nicotinic acid is a solid substance with a molecular weight of 249.65 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or safety data sheets.科学的研究の応用
Analysis and Trends in Herbicide Toxicity Studies
The scientific research around 2-(4-Chlorophenoxy)nicotinic acid, commonly associated with the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has significantly advanced, particularly in the context of toxicology and environmental impact. A scientometric review highlighted the rapid advancements in understanding the toxicology and mutagenicity of 2,4-D, emphasizing the focused research on occupational risks, neurotoxicity, resistance, tolerance to herbicides, and impacts on non-target species, especially aquatic ones. This body of work has fostered collaborative efforts, leading to substantial progress in this field (Zuanazzi, Ghisi, & Oliveira, 2020).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid, a component related to 2-(4-Chlorophenoxy)nicotinic acid, and its derivatives have shown potential in anticancer research. These compounds, particularly noted for their wide variety of biological properties, are under investigation for their anticancer efficacy. The review on synthetic approaches and the investigation of the anticancer potential of nicotinamide derivatives underlines the substantial work done in this area. It suggests that nicotinic acid derivatives could be a valuable avenue for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Environmental Impact and Biodegradation of Herbicides
Research has also focused on the environmental fate, behavior, and ecotoxicological effects of 2,4-D, a closely related compound to 2-(4-Chlorophenoxy)nicotinic acid. A critical evaluation of its environmental presence demonstrates its potential lethal effects on non-target organisms and stresses the need for localized mitigation strategies to prevent environmental contamination. The review underscores the urgency of further exploring the fate, accumulation, and impacts of low-level exposure to these compounds to inform regulation and protection measures (Islam et al., 2017).
Herbicide Sorption and Environmental Persistence
The sorption behavior of phenoxy herbicides, including 2,4-D, in soil, organic matter, and minerals has been systematically reviewed. This research provides insight into the mechanisms by which these herbicides interact with various environmental components, highlighting the role of soil organic matter and iron oxides as significant sorbents. Understanding the sorption dynamics is crucial for assessing the environmental persistence and mobility of these herbicides, informing effective environmental management practices (Werner, Garratt, & Pigott, 2012).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it . In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .
特性
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZJGJEENAKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346077 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)nicotinic acid | |
CAS RN |
51362-37-9 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
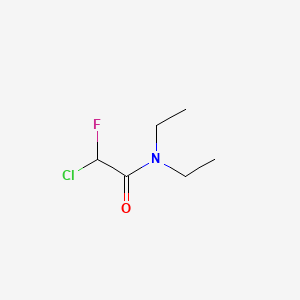
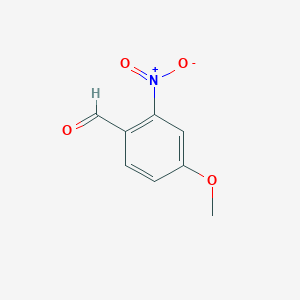
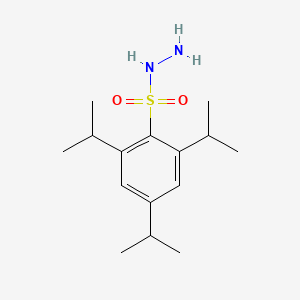
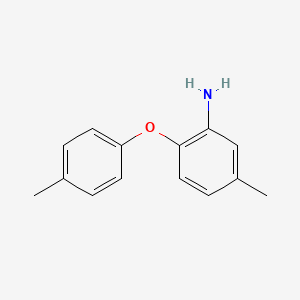
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
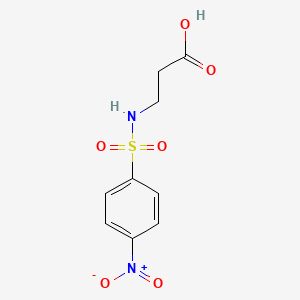
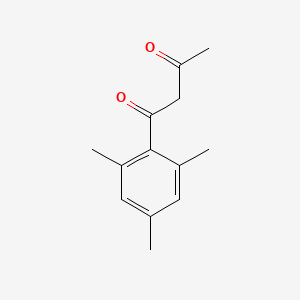
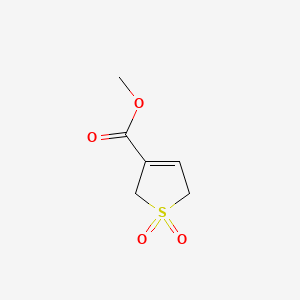
![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)
